Cas no 67905-14-0 (diethyl 3,3'-[(9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino]bis[triethylpropylammonium] disulphate)
![diethyl 3,3'-[(9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino]bis[triethylpropylammonium] disulphate structure](https://it.kuujia.com/scimg/cas/67905-14-0x500.png)
67905-14-0 structure
Nome del prodotto:diethyl 3,3'-[(9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino]bis[triethylpropylammonium] disulphate
diethyl 3,3'-[(9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino]bis[triethylpropylammonium] disulphate Proprietà chimiche e fisiche
Nomi e identificatori
-
- diethyl 3,3'-[(9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino]bis[triethylpropylammonium] disulphate
- 67905-14-0
- Diethyl 3,3'-((9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino)bis(triethylpropylammonium) disulphate
- 1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)
- (1,4-Anthraquinonylenebis(iminotrimethylene))bis(triethylammonium), bis(ethyl sulfate)
- 1-Propanaminium, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N,N,N-triethyl-, bis(ethyl sulfate)
- DTXSID9070795
- 1-Propanaminium, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(N,N,N-triethyl-, ethyl sulfate (1:2)
- EINECS 267-632-9
-
- Inchi: InChI=1S/C32H48N4O2.2C2H6O4S/c1-7-35(8-2,9-3)23-15-21-33-27-19-20-28(34-22-16-24-36(10-4,11-5)12-6)30-29(27)31(37)25-17-13-14-18-26(25)32(30)38;2*1-2-6-7(3,4)5/h13-14,17-20H,7-12,15-16,21-24H2,1-6H3;2*2H2,1H3,(H,3,4,5)
- Chiave InChI: WKEDGSBYZJXGQP-UHFFFAOYSA-N
- Sorrisi: CC[N+](CC)(CC)CCCNC1=C2C(=C(C=C1)NCCC[N+](CC)(CC)CC)C(=O)C3=CC=CC=C3C2=O.CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-]
Proprietà calcolate
- Massa esatta: 772.375086
- Massa monoisotopica: 772.375086
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 52
- Conta legami ruotabili: 18
- Complessità: 773
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 208
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
diethyl 3,3'-[(9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino]bis[triethylpropylammonium] disulphate Letteratura correlata
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
67905-14-0 (diethyl 3,3'-[(9,10-dihydro-9,10-dioxoanthracene-1,4-diyl)diimino]bis[triethylpropylammonium] disulphate) Prodotti correlati
- 2149601-46-5(1-(3-Chloro-4-pyridyl)cyclopropanamine hydrochloride)
- 1956323-02-6(5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-cyclopropyl-N-(1-phenylethyl)-)
- 1214385-22-4(2-(4-Fluorophenyl)isonicotinonitrile)
- 2228639-91-4(methyl 5-(1-cyanocyclobutyl)thiophene-3-carboxylate)
- 1448066-08-7(1-(3-chlorophenyl)-3-4-(4-methoxypiperidin-1-yl)phenylurea)
- 2260933-23-9(1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide)
- 117888-98-9(6-bromo-3H-Imidazo[4,5-b]pyridine-7-carboxylic acid)
- 2172550-72-8(2-{N-benzyl-3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylpropanamido}acetic acid)
- 2680764-06-9(Tert-butyl 4,5-dichloro-1,2,3,6-tetrahydropyridine-1-carboxylate)
- 1824157-41-6(Methyl 3-amino-3-(2-bromothiophen-3-yl)propanoate)
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
